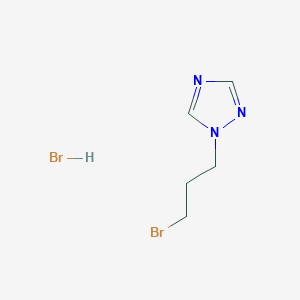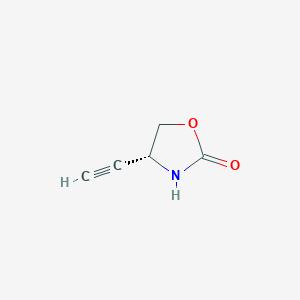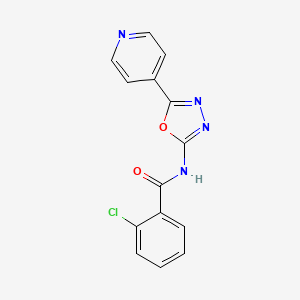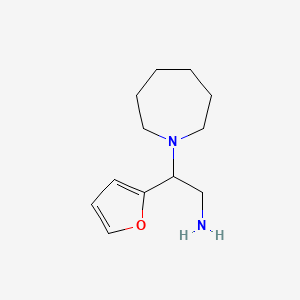
N1-(2-甲氧基乙基)-N1-甲基苯-1,3-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “phenyl ethyl methyl ether (PEME)” was developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . Another study reported the synthesis of well-controlled acrylonitrile-2-methoxyethyl acrylate (A/M) copolymers under ATRP conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular dynamics simulations. For example, the structure and physical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N1- (2-methoxyethyl)benzene-1,4-diamine dihydrochloride” has a molecular weight of 239.14 and is a powder at room temperature .科学研究应用
腐蚀抑制
Singh 和 Quraishi (2016) 的研究探讨了新型合成化合物(包括 N1-(2-甲氧基乙基)-N1-甲基苯-1,3-二胺衍生物)在 1 M HCl 中对低碳钢的缓蚀性能。这些化合物被证明是有效的缓蚀剂,抑制效率高达 96.19%。该机制涉及抑制剂分子在金属表面吸附,遵循 Langmuir 吸附等温线,并通过金属表面的 SEM/AFM 研究得到验证 (Singh 和 Quraishi,2016)。
抗炎特性
Shin 等人 (2005) 发现了一种与 N1-(2-甲氧基乙基)-N1-甲基苯-1,3-二胺相关的化合物,它可以抑制巨噬细胞中的一氧化氮产生,表明有望治疗与 NO 相关的炎性疾病。发现该化合物可以减弱脂多糖 (LPS) 诱导的可诱导一氧化氮合酶 (iNOS) 的合成,并抑制 LPS 诱导的核因子-κB 活化 (Shin 等人,2005)。
材料合成及应用
Iqbal 等人 (2015) 使用取代芳香二胺合成了一系列主链中含有偶氮甲亚胺官能团的聚酰亚胺,展示了它们作为可加工的高性能工程塑料的潜力。这些材料表现出无定形性质、在常见溶剂中的溶解性和高热稳定性,使其适用于工程应用 (Iqbal 等人,2015)。
化学合成和表征
Kargar 等人 (2019) 详细介绍了一种新型配体及其 Ni(II) 和 Pd(II) 配合物的合成,展示了 N1-(2-甲氧基乙基)-N1-甲基苯-1,3-二胺衍生物在形成具有催化和材料科学潜在应用的配合物中的效用。通过各种光谱方法和 DFT 计算进行表征,可以深入了解其结构和电子性质 (Kargar 等人,2019)。
作用机制
Target of Action
The primary target of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is the human transmembrane protease serine 6 (TMPRSS6) . TMPRSS6 is a type II transmembrane serine protease that plays a crucial role in iron metabolism by inhibiting the production of hepcidin, a hormone that regulates iron balance in the body.
Mode of Action
N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is an antisense oligonucleotide . It works by binding to the intronic splicing silencer-N1 (ISS-N1) site present in the junction of exon 7 and intron 7 of the SMN2 gene . This binding modulates the splicing of SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .
Biochemical Pathways
The compound affects the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the SMN2 transcript, it enhances the production of full-length SMN2 protein. This protein is critical for the survival and functioning of motor neurons. Therefore, the compound indirectly influences the survival of motor neurons and can have potential therapeutic effects in conditions like spinal muscular atrophy .
Pharmacokinetics
The pharmacokinetic properties of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine are characterized by its high bioavailability when administered intrathecally . The compound is well-tolerated in non-human primates after chronic dosing . Its elimination half-life ranges from 135 to 177 days in cerebrospinal fluid (CSF), and 63 to 87 days in plasma .
Result of Action
The molecular effect of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine is the increased production of full-length SMN2 protein . On a cellular level, this leads to the enhanced survival of motor neurons. Clinically, this can result in improved motor function and increased lifespan in patients with conditions like spinal muscular atrophy .
Action Environment
The action, efficacy, and stability of N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, the presence of the asialoglycoprotein receptor on hepatocytes enhances the uptake of the compound into cells . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.
安全和危害
属性
IUPAC Name |
3-N-(2-methoxyethyl)-3-N-methylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLUGWQIWAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)


![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
